molecular formula C14H9N3O2 B11865320 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid

Cat. No.: B11865320
M. Wt: 251.24 g/mol
InChI Key: GICVWSFPXYIJNT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine and naphthyridine moieties, such as:

Uniqueness

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific structural features and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

2-pyridin-2-yl-1,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C14H9N3O2/c18-14(19)10-7-12(11-3-1-2-5-16-11)17-13-8-15-6-4-9(10)13/h1-8H,(H,18,19)

InChI Key

GICVWSFPXYIJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O

Origin of Product

United States

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